

(R)-PHA533533: A Technical Examination of Target Identification and Validation

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Compound of Interest

Compound Name: (R)-PHA533533

Cat. No.: B12375023

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target identification and validation process for the small molecule **(R)-PHA533533**. The focus of this document is to delineate the experimental methodologies and present the core findings that have defined the current understanding of this compound's biological activity, or lack thereof, in key therapeutic areas.

Introduction: Stereochemistry and Biological Activity

PHA533533 is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-PHA533533 and **(R)-PHA533533**. In drug development, it is crucial to evaluate each enantiomer independently, as they can exhibit significantly different pharmacological and toxicological profiles. While its counterpart, (S)-PHA533533, has been identified as a promising agent for the treatment of Angelman syndrome, investigations into **(R)-PHA533533** have revealed a distinct lack of activity in this context.^{[1][2]}

Initially, PHA533533 was developed as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK5, with potential applications in oncology.^{[3][4]} However, recent research has shifted focus to the neurological effects of the (S)-enantiomer, which has been shown to unsilence the paternal copy of the UBE3A gene.^{[3][5]} This guide will detail the experimental evidence that differentiates the biological activities of the (R) and (S) enantiomers, thereby clarifying the target profile of **(R)-PHA533533**.

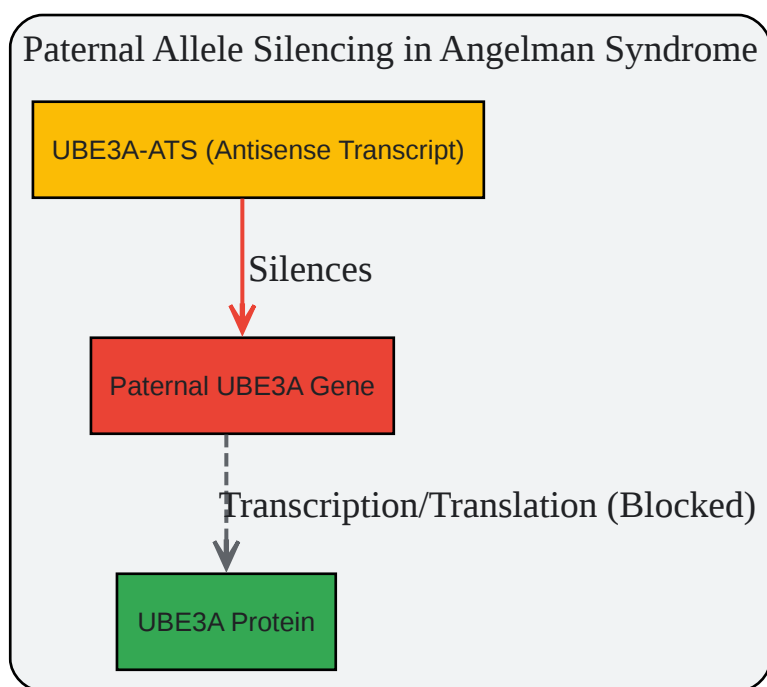
Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative studies of **(R)-PHA533533** and its (S)-enantiomer. This data is essential for understanding the stereospecificity of the observed biological effects.

Parameter	(S)-PHA533533	(R)-PHA533533	Topotecan (Control)	Reference
Paternal Ube3a-YFP Unsilencing				
EC50 (μM)	0.03 ± 0.00	Not Active	0.03 ± 0.01	[2]
EMAX (% of Topotecan)	125.67 ± 11.19	Not Active	100	[2]
Cytotoxicity				
CC50 (μM)	2.15 ± 0.21	> 10	0.27 ± 0.03	[2]
Ube3a-ATS Expression	Significant Decrease	No Significant Change	Significant Decrease	[6]
UBE3A Protein Expression	Significant Increase	No Significant Change	Significant Increase	[6]

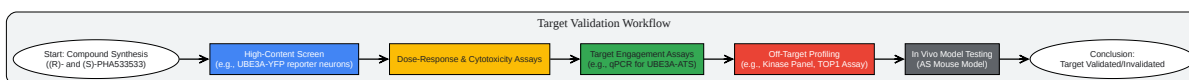
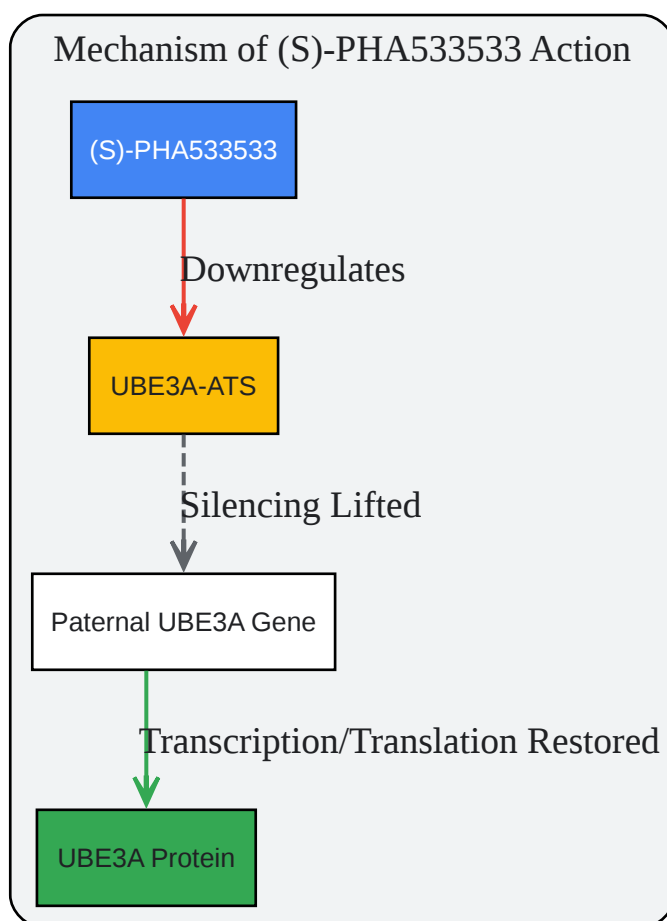
Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the research conducted on PHA533533.



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Caption: Paternal UBE3A gene silencing by the antisense transcript.



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